Crystallographically Validated Ligand Fit: Real Space Correlation Coefficient of 0.851 for the (3S,11R) Stereoisomer
In the high-resolution (1.57 Å) crystal structure of the PIN1–fragment 53 complex (PDB 9KXJ), the (3S,11R)-tetracyclo[6.3.0.02,6.05,9]undecane-3,11-diol ligand (A1EVL) demonstrates a Real Space Correlation Coefficient (RSCC) of 0.851 and a Real Space R factor of 0.127 [1]. These metrics confirm a well-resolved fit of the ligand within the Pin1 catalytic site electron density. The structure achieved an overall R-free of 0.235 and R-work of 0.212 at 1.57 Å resolution, indicating high-quality data supporting the ligand placement [2]. Compared to general fragment screening benchmarks where RSCC values below 0.8 often indicate ambiguous ligand placement, this correlation coefficient provides quantitative confidence in the binding pose [3]. No atomic clashes or stereochemical errors were detected for the ligand (0 outliers), and model completeness is 100% [1].
| Evidence Dimension | Real Space Correlation Coefficient (RSCC) – ligand electron density fit quality |
|---|---|
| Target Compound Data | RSCC = 0.851 (PDB 9KXJ, fragment 53/A1EVL) |
| Comparator Or Baseline | General fragment screening benchmark: RSCC ≥ 0.8 considered good ligand fit; RSCC < 0.8 considered ambiguous (class-level literature standard for fragment crystallography [3]) |
| Quantified Difference | Target RSCC (0.851) exceeds the ≥0.8 threshold for reliable fragment placement by +0.051; RSCC ≥0.8 is achieved for well-ordered fragments whereas many fragment hits fall below this threshold |
| Conditions | X-ray diffraction, 1.57 Å resolution, Pin1 protein (Homo sapiens) expressed in E. coli BL21(DE3); ligand A1EVL at binding site |
Why This Matters
For procurement decisions, the validated crystallographic pose with RSCC = 0.851 provides quantitative confidence that this specific stereoisomer engages the Pin1 catalytic site in a structurally defined manner, which is a prerequisite for structure-guided optimization and is not guaranteed for alternative cage diol fragments that lack analogous co-crystal structures.
- [1] RCSB PDB. (2025). Ligand Validation Report: A1EVL in PDB entry 9KXJ. Real Space R factor: 0.127; Real Space Correlation Coefficient: 0.851. View Source
- [2] RCSB PDB. (2025). 9KXJ: Crystal structure of the PIN1 and fragment 53 complex. Resolution: 1.57 Å, R-free: 0.235, R-work: 0.212. View Source
- [3] Pearce, N. M., Krojer, T., & von Delft, F. (2017). Proper modelling of ligand binding requires an ensemble of bound protein conformations. Acta Crystallographica Section D, 73(2), 149-157. (Benchmark for fragment crystallographic validation accepted in the field.) View Source
